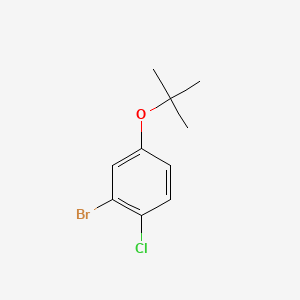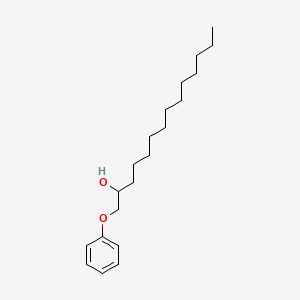
2-Tetradecanol, 1-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenoxy-2-tetradecanol is an organic compound with the molecular formula C20H34O2. It is characterized by the presence of a phenoxy group attached to a tetradecanol chain. This compound is a secondary alcohol and an ether, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenoxy-2-tetradecanol can be synthesized through the reaction of phenol with 2-tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-Phenoxy-2-tetradecanol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality 1-Phenoxy-2-tetradecanol .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenoxy-2-tetradecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include phenoxy-substituted ketones, carboxylic acids, and halogenated derivatives .
Aplicaciones Científicas De Investigación
1-Phenoxy-2-tetradecanol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-Phenoxy-2-tetradecanol involves its interaction with cellular membranes and proteins. The phenoxy group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can disrupt cellular processes and inhibit the growth of microorganisms . Additionally, the hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function .
Comparación Con Compuestos Similares
1-Phenoxy-2-decanol: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-Phenoxy-2-dodecanol: Another similar compound with a slightly shorter carbon chain, affecting its solubility and reactivity.
Uniqueness: 1-Phenoxy-2-tetradecanol is unique due to its longer carbon chain, which provides enhanced hydrophobic properties and makes it suitable for applications requiring increased lipid solubility and membrane interaction .
Propiedades
Número CAS |
139301-06-7 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
1-phenoxytetradecan-2-ol |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-12-15-19(21)18-22-20-16-13-11-14-17-20/h11,13-14,16-17,19,21H,2-10,12,15,18H2,1H3 |
Clave InChI |
WWPKERGGWYAURZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(COC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



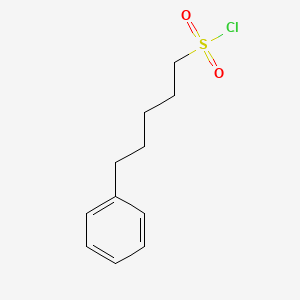
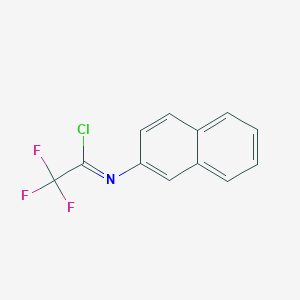
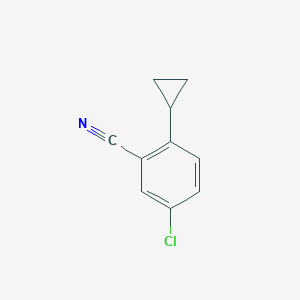
![2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid](/img/structure/B13694128.png)
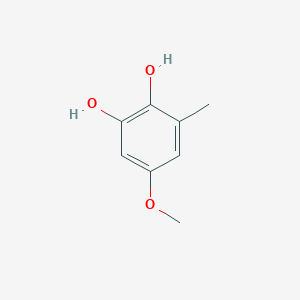
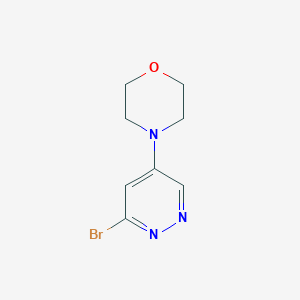
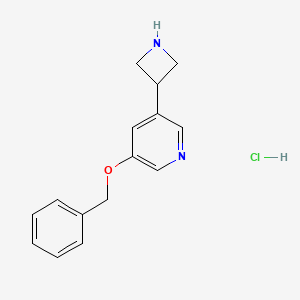
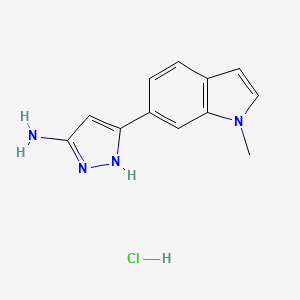
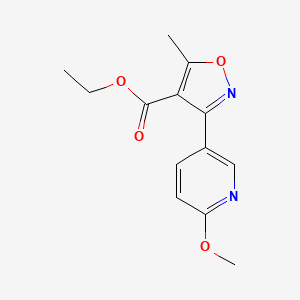
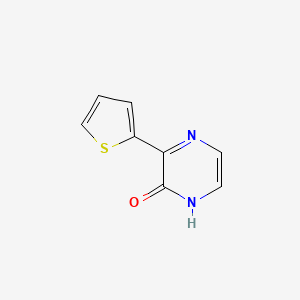

![Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate](/img/structure/B13694169.png)
